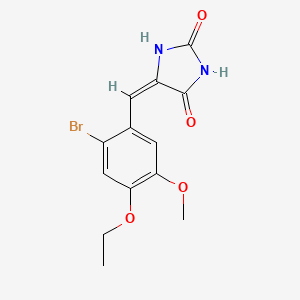![molecular formula C16H13N3O B5510365 1-[4-(4-quinazolinylamino)phenyl]ethanone](/img/structure/B5510365.png)
1-[4-(4-quinazolinylamino)phenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1-[4-(4-Quinazolinylamino)phenyl]ethanone and related quinazoline derivatives often involves strategic cyclizations of alkenyl(alkynyl)-functionalized quinazolinones, leveraging the unique reactivity of these bifunctional substrates for regioselective annulation. Such methodologies enable the construction of polyheterocyclic structures, underscoring the synthetic versatility of quinazolinone scaffolds (A. Vaskevych, Maryna Dekhtyar, Mykhailo Vovk, 2023). Moreover, transition-metal-catalyzed syntheses have been pivotal in elaborating quinazoline frameworks, showcasing the evolution of efficient strategies to access complex quinazoline scaffolds with diverse pharmacological potentials (Rekha Tamatam, Seok-Ho Kim, Dong-Rin Shin, 2023).
Molecular Structure Analysis
Quinazolines, including this compound, exhibit a molecular structure that facilitates extensive synthetic modifications and functionalizations. This adaptability stems from the core quinazoline ring, which serves as a platform for the introduction of various substituents, enabling the exploration of a broad spectrum of biological activities and optoelectronic properties. Research has demonstrated the incorporation of quinazoline units into π-extended conjugated systems, enhancing their utility in optoelectronic materials (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).
科学的研究の応用
Anticancer Applications
A derivative, 1-[4-(3H-pyrrolo[3,2-f]quinolin-9-ylamino)-phenyl]-ethanone hydrochloride, demonstrated high antiproliferative activity against cancer cells. It operates by forming an intercalative complex with DNA, inhibiting DNA topoisomerase II, and blocking the cell cycle in the G(2)/M phase, suggesting apoptosis as a mechanism of cell death (L. D. Via et al., 2008). Additionally, the compound 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303) was identified for its potent antiproliferative activity, disrupting microtubule formation at centrosomes and showing dose-dependent tumor growth inhibition in vivo (Yumiko Suzuki et al., 2020).
Antimicrobial Applications
New 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one exhibited significant antimicrobial activity, revealing the potential of quinazolinone derivatives in developing new antimicrobial agents (M. Saleh et al., 2004).
Synthesis of Complex Heterocyclic Compounds
Microwave-promoted syntheses of quinazolines from 2-aminoarylalkanone O-phenyl oximes showed the formation of dihydroquinazolines and fully aromatic quinazolines under specific conditions. This method, utilizing microwave heating, allows for rapid and efficient synthesis of functionalized quinazolines, highlighting the versatility of quinazoline derivatives in chemical synthesis (Fernando Portela-Cubillo et al., 2009).
特性
IUPAC Name |
1-[4-(quinazolin-4-ylamino)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11(20)12-6-8-13(9-7-12)19-16-14-4-2-3-5-15(14)17-10-18-16/h2-10H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKZUHZLTQWSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)
![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)
![2-(2-oxo-1-pyrrolidinyl)-N-[rel-(3R,4S)-4-propyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5510305.png)
![3-chloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5510310.png)

![1-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5510323.png)
![4-[5-(2-chloro-4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5510329.png)
![2-(1-naphthyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B5510335.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5510359.png)

![3,5-dimethyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5510371.png)
![2-{[3-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5510376.png)